Product packaging for 1-sec-Butyl-5-iodo-1H-imidazole(Cat. No.:)

1-sec-Butyl-5-iodo-1H-imidazole

Cat. No.: B12649335
M. Wt: 250.08 g/mol
InChI Key: DEOYMCLTQGDLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-Butyl-5-iodo-1H-imidazole (CAS 1450739-56-6) is a halogenated heterocyclic compound of significant interest in advanced chemical research and development. With the molecular formula C 7 H 11 IN 2 and a molecular weight of 250.08 g/mol, it serves as a versatile synthetic building block . The imidazole core is a privileged scaffold in medicinal chemistry, and the presence of the iodine atom at the 5-position makes this molecule particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures . The specific structure of this compound, featuring a sec-butyl substituent, may influence its physicochemical properties, including lipophilicity and steric bulk, which are critical parameters in the design of bioactive molecules and functional materials . Researchers utilize this compound and its derivatives in the exploration of new pharmacologically active agents; imidazole-based compounds are extensively studied for their antibacterial, antifungal, antitumor, and anti-inflammatory properties . Furthermore, the imidazole ring is a fundamental component in the development of organic materials, including ionic liquids and compounds with unique solvatochromic properties, which are applicable in sensing and bioimaging . Intended Use: This product is supplied exclusively For Research Use Only. It is intended for use in laboratory chemical synthesis and is not to be employed for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IN2 B12649335 1-sec-Butyl-5-iodo-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

1-butan-2-yl-5-iodoimidazole

InChI

InChI=1S/C7H11IN2/c1-3-6(2)10-5-9-4-7(10)8/h4-6H,3H2,1-2H3

InChI Key

DEOYMCLTQGDLDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=NC=C1I

Origin of Product

United States

Reactivity and Transformational Chemistry of 1 Sec Butyl 5 Iodo 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C-5 position of 1-sec-butyl-5-iodo-1H-imidazole serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.co.uknih.govlibretexts.org In the case of this compound, the C-5 iodo-substituent readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. arkat-usa.org This is followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the 5-substituted imidazole (B134444) and regenerate the active Pd(0) catalyst. arkat-usa.orgnih.gov

The reaction conditions for the Suzuki-Miyaura coupling of haloimidazoles are generally mild and tolerant of various functional groups. researchgate.net A typical protocol involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base. researchgate.net The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and scope.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoimidazoles with Arylboronic Acids (Data based on analogous iodoimidazole compounds)

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
1Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8085-95 researchgate.net
2Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane10090-98 nih.gov
3Pd(OAc)₂XPhosCs₂CO₃THF8088-96 mit.edu

This table presents generalized conditions and typical yields observed for the Suzuki-Miyaura coupling of various iodoimidazole derivatives, which are expected to be applicable to this compound.

Beyond the Suzuki-Miyaura reaction, the C-5 iodo group of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C-5 position of the imidazole and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgrsc.org This methodology provides a direct route to 5-alkynylimidazoles, which are valuable intermediates in medicinal chemistry and materials science. researchgate.netresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the C-5 iodoimidazole with an alkene to form a new C-C bond, leading to the synthesis of 5-vinylimidazoles. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide generated during the catalytic cycle. wikipedia.orgnih.govresearchgate.net

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the iodoimidazole in the presence of a palladium or nickel catalyst. wikipedia.orgyoutube.comnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. nih.govwikipedia.orgorganic-chemistry.org

Table 2: Overview of Other Cross-Coupling Reactions for 5-Iodoimidazoles (Data based on analogous iodoimidazole compounds)

Coupling ReactionCoupling PartnerCatalyst SystemTypical ConditionsProduct Type
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIAmine base, RT to 80 °C5-Alkynylimidazole
HeckAlkenePd(OAc)₂ / PPh₃Base (e.g., Et₃N), 80-120 °C5-Vinylimidazole
NegishiOrganozinc HalidePd(PPh₃)₄ or Ni(dppe)Cl₂THF, RT to 60 °C5-Aryl/Alkyl/Vinylimidazole

This table summarizes the general parameters for different cross-coupling reactions involving 5-iodoimidazoles, providing a predictive framework for the reactivity of this compound.

The catalytic cycles for these palladium-catalyzed cross-coupling reactions generally involve three key steps: oxidative addition, transmetalation (for Suzuki, Negishi) or migratory insertion (for Heck), and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation/Migratory Insertion: In the Suzuki and Negishi couplings, the organoboron or organozinc reagent undergoes transmetalation, transferring its organic group to the palladium center. In the Heck coupling, the alkene coordinates to the palladium and then inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium complex are coupled in the reductive elimination step, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst, thereby affecting the efficiency of each step in the catalytic cycle. mit.edu Sterically bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance the rates of oxidative addition and reductive elimination. nih.gov

Halogen-Metal Exchange and Organometallic Chemistry

The iodine atom in this compound can be readily exchanged with a metal, typically lithium, to generate a highly reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position.

Halogen-metal exchange is a rapid and efficient method for the preparation of organolithium compounds. wikipedia.orgharvard.eduprinceton.eduresearchgate.net Treating this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, is expected to result in a clean and fast lithium-iodine exchange to furnish the corresponding 1-sec-butyl-5-lithio-1H-imidazole. princeton.edursc.org

The resulting lithiated imidazole is a potent nucleophile. For certain applications, it can be converted to other organometallic species, such as organocuprates, by transmetalation with a copper(I) salt (e.g., CuI or CuCN). Organocuprates often exhibit different reactivity and selectivity profiles compared to their organolithium precursors.

The 1-sec-butyl-5-lithio-1H-imidazole intermediate can react with a diverse array of electrophiles, leading to the formation of various functionalized imidazoles. nih.govnih.gov This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile strategy for the derivatization of the imidazole core.

Table 3: Potential Electrophilic Quenching Reactions of 1-sec-Butyl-5-lithio-1H-imidazole (Based on known reactions of analogous lithiated imidazoles)

ElectrophileReagent ExampleProduct Functional Group
Aldehydes/KetonesBenzaldehyde, AcetoneHydroxymethyl, Hydroxyethyl
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
Alkyl HalidesMethyl Iodide, Benzyl BromideAlkyl, Benzyl
DisulfidesDimethyl disulfideMethylthio
IsocyanatesPhenyl isocyanateAmide
ChloroformatesEthyl chloroformateEster

This table illustrates the potential for diversification of the this compound scaffold via its lithiated intermediate.

Reductive Dehalogenation Strategies (Hydrodehalogenation)

Reductive dehalogenation, or hydrodehalogenation, is a fundamental transformation that replaces a halogen atom with a hydrogen atom. In the context of this compound, this reaction would yield 1-sec-Butyl-1H-imidazole. This process is significant for removing the iodo substituent when it is no longer needed in a synthetic sequence or for introducing isotopic labels.

Catalytic hydrodehalogenation is a widely employed and efficient method for the reduction of organohalides. rsc.org This approach typically involves a metal catalyst, such as palladium or nickel, and a hydrogen source. nih.govresearchgate.net For iodoaromatic compounds, including iodoimidazoles, palladium on carbon (Pd/C) is a common and effective catalyst. The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). nih.govacs.org

Alternative hydrogen sources can also be utilized in what is known as catalytic transfer hydrogenation. acs.org Common hydrogen donors include triethylsilane (Et₃SiH), formic acid, and isopropanol. These methods can offer milder reaction conditions and may be advantageous when a flammable gas like hydrogen is undesirable. For instance, Et₃SiH in the presence of a palladium catalyst has been shown to be effective for the hydrodehalogenation of various organic halides. rsc.orgacs.org

The general reactivity order for the hydrodehalogenation of aryl halides is Ar-I > Ar-Br > Ar-Cl > Ar-F, indicating that the carbon-iodine bond is the most readily cleaved. strath.ac.uk This high reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to other carbon-halogen bonds.

Below is a table summarizing potential conditions for the hydrodehalogenation of this compound based on established methods for similar compounds.

CatalystHydrogen SourceSolventTemperature (°C)Potential Product
Pd/C (5-10 mol%)H₂ (1 atm)Methanol, Ethanol, or THFRoom Temperature1-sec-Butyl-1H-imidazole
Pd(OAc)₂ / PPh₃HCOOH / Et₃NDMF or DMSO50-1001-sec-Butyl-1H-imidazole
NiCl₂ / NaBH₄NaBH₄Methanol or Ethanol0 to Room Temperature1-sec-Butyl-1H-imidazole
Et₃SiH / B(C₆F₅)₃Et₃SiHToluene or CH₂Cl₂Room Temperature1-sec-Butyl-1H-imidazole

Nucleophilic Aromatic Substitution on the Imidazole Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgnih.gov In the case of this compound, the imidazole ring itself can be susceptible to nucleophilic attack, although it is generally considered an electron-rich heterocycle. However, the presence of the iodo substituent can influence the regioselectivity of such reactions.

The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgnih.gov For a substitution to occur, the ring must typically be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org

While the imidazole ring is not as strongly activated as, for example, a nitro-substituted benzene (B151609) ring, nucleophilic substitution on halogenated imidazoles can occur, particularly at positions activated by other substituents or by the electronic nature of the ring itself. rsc.org The reactivity of 1-alkyl-5-iodoimidazoles in SNAr reactions would be influenced by the nucleophile's strength and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are typically required. rsc.org

It is important to note that in some cases, particularly with highly reactive nucleophiles, the reaction may proceed through alternative mechanisms, such as those involving radical intermediates or concerted pathways. strath.ac.uknih.gov

The following table outlines hypothetical SNAr reactions on this compound, showcasing the potential for introducing various functional groups.

NucleophileReagentSolventPotential Product
MethoxideSodium Methoxide (NaOMe)Methanol (MeOH)1-sec-Butyl-5-methoxy-1H-imidazole
ThiophenoxideSodium Thiophenoxide (NaSPh)Dimethylformamide (DMF)1-sec-Butyl-5-(phenylthio)-1H-imidazole
PiperidinePiperidineToluene or DMF1-sec-Butyl-5-(piperidin-1-yl)-1H-imidazole
CyanideSodium Cyanide (NaCN)Dimethyl sulfoxide (B87167) (DMSO)1-sec-Butyl-1H-imidazole-5-carbonitrile

Rearrangement Reactions Involving the Iodo Substituent

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.comberhamporegirlscollege.ac.in While specific rearrangement reactions involving the direct migration of an iodo substituent on an imidazole ring are not extensively documented, related transformations in heterocyclic systems suggest possibilities.

One potential type of rearrangement could be analogous to the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution. In a hypothetical scenario, if the sec-butyl group at the N1 position contained a nucleophilic moiety in a suitable position, an intramolecular cyclization followed by rearrangement could occur.

Another possibility involves rearrangements initiated by the transformation of the iodo group itself. For example, conversion of the iodo group to a different functional group via a transition metal-catalyzed cross-coupling reaction could be followed by a rearrangement of the newly introduced substituent. nih.govresearchgate.net

Furthermore, under certain conditions, such as photochemical activation, rearrangements of the imidazole ring itself or migration of substituents could be induced. byjus.com However, these are speculative pathways for this compound and would require specific experimental investigation.

It is also worth noting that some rearrangements in imidazole chemistry involve the fusion of other rings, as seen in the conversion of imidazo[1,5-a]imidazoles to imidazo[1,5-a]pyrimidines, a process that can be influenced by iodine. nih.gov While not a direct rearrangement of the iodo substituent, it highlights the role iodine can play in broader skeletal transformations of imidazole-containing systems.

Rearrangement TypeDescription
nih.govnih.gov-ShiftMigration of a group to an adjacent atom. While common for carbocations, direct nih.govnih.gov-shifts of an iodo group on an aromatic ring are not typical.
Sigmatropic RearrangementA concerted pericyclic reaction where a sigma bond migrates across a pi system. byjus.com This is a possibility under thermal or photochemical conditions.
Ring Expansion/ContractionRearrangements that alter the size of the heterocyclic ring, potentially initiated by reactions at the iodo-substituted position. libretexts.org

Scientific Data Unvailable for this compound

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and structural data for the chemical compound this compound could not be located. As a result, the requested article focusing on its advanced spectroscopic and structural elucidation cannot be generated at this time.

The inquiry specified a detailed analysis based on high-resolution nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction. This would require access to primary research articles or database entries containing experimentally determined data for this specific molecule. Despite extensive searches for publications and spectral data collections, no research was found that has characterized this compound to the level of detail required for the requested article.

Information on related but distinct compounds, such as various iodo- and butyl-substituted imidazoles, is available. However, spectroscopic and crystallographic properties are highly specific to the exact molecular structure, including the precise arrangement of substituents on the imidazole ring. Therefore, data from analogous compounds cannot be reliably extrapolated to provide a scientifically accurate account for this compound.

The requested article outline included in-depth discussions on:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Including comprehensive 1H, 13C, and heteronuclear NMR analysis, as well as two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for establishing connectivity and stereochemistry. Dynamic NMR studies for conformational analysis were also to be included if applicable.

Single Crystal X-ray Diffraction: For the definitive determination of its solid-state structure, including analysis of molecular conformation, stereoisomerism, crystal packing, and intermolecular interactions such as halogen bonding.

Without any published research on these specific analytical aspects of this compound, the creation of an authoritative and factual article with the stipulated data tables and detailed findings is not possible. Further research and publication by the scientific community would be necessary to enable such a detailed characterization.

Advanced Spectroscopic and Structural Elucidation of 1 Sec Butyl 5 Iodo 1h Imidazole

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of novel chemical entities. Its capacity to provide exact mass measurements with high accuracy and to reveal intricate fragmentation patterns is indispensable in modern chemical research. For a molecule such as 1-sec-butyl-5-iodo-1H-imidazole, HRMS is critical for confirming its elemental composition and for piecing together its structural architecture.

Accurate Mass Determination and Elemental Composition

The theoretical monoisotopic mass of this compound is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N). The molecular formula is C₇H₁₁IN₂. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of measuring the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm) of its true value. docbrown.infonih.gov This level of precision allows for the confident determination of a molecule's elemental formula.

In a typical HRMS experiment, this compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. The experimentally measured m/z of this ion is then compared to the theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the assigned elemental composition.

Table 4.3.1: Accurate Mass Data for the [M+H]⁺ Ion of this compound

ParameterValue
Molecular FormulaC₇H₁₁IN₂
Theoretical Monoisotopic Mass (M)249.9967 u
Theoretical m/z of [M+H]⁺251.0045 u
Expected Experimental m/z of [M+H]⁺~251.0045 ± 0.001 u
Mass Accuracy< 5 ppm

This table presents theoretical values. Actual experimental data would be obtained from HRMS analysis of a synthesized sample.

Applications of 1 Sec Butyl 5 Iodo 1h Imidazole As a Research Tool and Chemical Building Block

Integration into Advanced Materials Science Research

Building Blocks for Functional Polymers and Coordination Networks

The 1-sec-Butyl-5-iodo-1H-imidazole moiety is a versatile building block for the synthesis of functional polymers and coordination networks. The presence of the iodo group allows for its use in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce the imidazole (B134444) unit into polymer backbones. The sec-butyl group, on the other hand, can influence the solubility and morphology of the resulting polymers.

In the realm of coordination chemistry, the imidazole nitrogen atoms can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. rsc.orgresearchgate.net The iodine atom can also participate in halogen bonding, directing the self-assembly of these networks and influencing their final architecture and properties. researchgate.net Research on related iodo-imidazole derivatives has demonstrated their utility as linkers in constructing coordination polymers with interesting topologies and potential applications in areas like gas storage and catalysis. researchgate.net

For instance, the synthesis of a 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane and its use in forming Co(II) and Cu(I) coordination polymers highlights the role of iodo-imidazoles in creating extended network structures. researchgate.net The steric bulk of the sec-butyl group in this compound would be expected to modulate the coordination environment around the metal center, potentially leading to unique framework geometries that are not accessible with less hindered ligands.

Table 1: Potential Contributions of this compound in Polymer and Coordination Network Synthesis

FeatureRole in Polymer SynthesisRole in Coordination Networks
5-Iodo Group Reactive site for cross-coupling reactions to incorporate the imidazole moiety into polymer chains.Can participate in halogen bonding to direct the supramolecular assembly of the network. researchgate.net
Imidazole Ring Provides a polar, aromatic unit that can influence polymer properties such as thermal stability and conductivity. tandfonline.comNitrogen atoms act as coordination sites for metal ions, forming the nodes of the network. rsc.org
1-sec-Butyl Group Enhances solubility of the monomer and resulting polymer in organic solvents. Influences the morphology and processability of the polymer.Provides steric hindrance that can control the coordination number and geometry around the metal center, leading to specific network topologies.

Exploration in Optoelectronic and Supramolecular Materials

The electronic properties of the imidazole ring, combined with the heavy atom effect of iodine, make this compound an interesting candidate for exploration in optoelectronic materials. Imidazole derivatives are known to be used as components in organic light-emitting diodes (OLEDs) and other electronic devices. tandfonline.com The introduction of an iodine atom can potentially enhance intersystem crossing, a key process for achieving efficient phosphorescence in OLEDs. The sec-butyl group can improve the solution processability of these materials, which is advantageous for device fabrication.

In the field of supramolecular chemistry, the ability of the iodo-imidazole scaffold to participate in various non-covalent interactions is of significant interest. nih.gov The iodine atom is a potent halogen bond donor, capable of forming strong and directional interactions with electron-donating atoms. This property can be exploited to construct well-defined supramolecular assemblies, such as liquid crystals or gels. The sec-butyl group would play a crucial role in controlling the packing of these assemblies and influencing their macroscopic properties.

The self-assembly of imidazole derivatives with other molecules, driven by hydrogen bonding and other weak interactions, is a well-established strategy for creating complex supramolecular architectures. researchgate.net The combination of the halogen bonding capability of the iodo group and the steric influence of the sec-butyl group in this compound provides a rich platform for designing novel supramolecular materials with tailored properties.

Table 2: Potential Applications of this compound in Advanced Materials

Application AreaKey Structural Features and Their RolesPotential Research Findings
Optoelectronics Iodo Group: Heavy atom effect may enhance phosphorescence. Imidazole Core: Electron-transporting properties. tandfonline.comsec-Butyl Group: Improves solubility and film-forming properties.Development of novel host or emissive materials for OLEDs with improved efficiency and processability.
Supramolecular Materials Iodo Group: Strong halogen bond donor for directional self-assembly. researchgate.netImidazole Ring: Hydrogen bonding sites (if N-H is present in related structures) and π-π stacking interactions. nih.govsec-Butyl Group: Controls molecular packing and solubility, influencing the type of supramolecular structure formed (e.g., fibers, sheets).Creation of new liquid crystals, organogels, or other soft materials with stimuli-responsive properties based on halogen bonding interactions.

Future Research Directions and Outstanding Challenges for 1 Sec Butyl 5 Iodo 1h Imidazole

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of polysubstituted imidazoles is the development of environmentally benign and efficient methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of stoichiometric, toxic reagents, leading to significant waste generation. asianpubs.org Future research should focus on creating more sustainable pathways to 1-sec-Butyl-5-iodo-1H-imidazole.

Key areas for investigation include:

Metal-Free Catalysis: Exploring metal-free catalytic systems, such as those using iodine in combination with flavin, can enable highly atom-economical, aerobic cross-dehydrogenative couplings to form the imidazole (B134444) core. acs.org These methods often use molecular oxygen as the terminal oxidant, producing water as the only byproduct. acs.org Adapting such systems for the regioselective introduction of the sec-butyl and iodo groups would be a significant advancement.

Green Solvents and Energy Sources: The use of greener solvents like water or solvent-free reaction conditions is highly desirable. asianpubs.orgmdpi.com Furthermore, alternative energy sources such as microwave irradiation and ultrasonication have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various imidazole derivatives. mdpi.comnih.govresearchgate.net Applying these green tools to the synthesis of this compound could lead to more efficient and sustainable production. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions is a powerful strategy for improving efficiency by reducing the number of intermediate purification steps. nih.govacs.org Developing an MCR that combines the necessary precursors to directly assemble the this compound skeleton would represent a major step forward in its synthesis. For instance, a van Leusen imidazole synthesis approach could be adapted for this purpose. mdpi.com

Synthetic StrategyPotential Advantages for this compoundKey Challenges
Metal-Free Aerobic CDC High atom economy (H₂O as byproduct), avoids toxic metals. acs.orgAchieving high regioselectivity for both sec-butyl and iodo substituents.
Ultrasonic/Microwave Assistance Faster reaction times, higher yields, energy efficiency. mdpi.comresearchgate.netProcess optimization and scalability for specific substrates.
Multicomponent Reactions (MCRs) Step economy, reduced waste, rapid library generation. acs.orgIdentifying compatible starting materials and catalysts for the target structure.
Solvent-Free Synthesis Reduced solvent waste, easier product isolation, lower environmental impact. asianpubs.orgEnsuring sufficient reactant mobility and managing reaction exotherms.

Discovery of Novel Reactivity Patterns and Unexplored Transformation Pathways

The this compound scaffold possesses multiple reactive sites, offering rich opportunities for further functionalization. The carbon-iodine bond is a particularly valuable handle for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). While these are established methods, future research should aim to uncover more novel reactivity.

Future avenues of exploration include:

Hypervalent Iodine Chemistry: The iodo-imidazole moiety could serve as a precursor to novel imidazole-containing cyclic iodonium (B1229267) salts. chemrxiv.org These hypervalent iodine reagents exhibit unique reactivity and can act as powerful electrophilic group transfer agents in metal-free transformations. chemrxiv.orgnih.gov

C-H Functionalization: Direct functionalization of the C-H bonds at the C2 and C4 positions of the imidazole ring represents a highly efficient strategy for molecular diversification. This approach avoids the need for pre-functionalized substrates, enhancing step-economy. Investigating regioselective C-H activation and subsequent coupling with various partners would unlock new pathways to complex imidazole derivatives.

Divergent Synthesis: Substrate-controlled divergent synthesis strategies could allow for the selective synthesis of different product classes from the same set of starting materials. acs.org For example, by subtly modifying reaction conditions or reagents, the this compound core could be directed towards different cyclization or rearrangement cascades, leading to novel heterocyclic systems.

Application in Advanced Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The synthesis and subsequent derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

Key opportunities in this area are:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the target molecule could enable safer handling of reactive intermediates and reagents, and allow for on-demand production. This is particularly relevant for potentially energetic or unstable reaction steps.

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems would facilitate the high-throughput synthesis of a library of derivatives based on the this compound scaffold. By systematically varying reactants in subsequent cross-coupling or functionalization reactions, large numbers of analogs could be generated rapidly for screening in drug discovery or materials science applications.

Leveraging Advanced Computational Tools for De Novo Design and Mechanistic Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. arxiv.org For a molecule like this compound, these tools can accelerate discovery and deepen mechanistic understanding.

Future research should leverage these computational approaches to:

Q & A

Q. Q1. What are the recommended synthetic routes for 1-sec-Butyl-5-iodo-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted imidazoles typically involves cyclocondensation or halogenation strategies. For iodinated derivatives like this compound, direct iodination using N-iodosuccinimide (NIS) under inert conditions (e.g., DMF, 80–100°C) is common . Yield optimization requires careful control of stoichiometry (e.g., 1.1–1.3 equiv. NIS) and reaction time (6–12 hours). Side reactions, such as over-iodination or decomposition, can occur with excess iodine sources or prolonged heating. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the sec-butyl chain (e.g., δ 1.2–1.6 ppm for CH2/CH3 groups) and imidazole protons (δ 7.0–8.5 ppm for aromatic protons). The iodine atom’s electron-withdrawing effect deshields adjacent carbons, observable in 13C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • IR : Verify absence of unwanted functional groups (e.g., OH or NH stretches if precursor amines are used) .

Q. Q3. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Crystallization of iodinated imidazoles is often hindered by hydrophobic sec-butyl groups. Use slow evaporation in polar/non-polar solvent mixtures (e.g., DCM/hexane). If crystals fail to form, derivatization (e.g., co-crystallization with metal salts) or SHELX software for structure solution from poor-quality data may be required .

Advanced Research Questions

Q. Q4. How can density functional theory (DFT) calculations validate the electronic properties of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) can predict bond lengths, Mulliken charges, and frontier molecular orbitals. For example, the iodine atom’s electron-withdrawing effect reduces HOMO-LUMO gaps, correlating with experimental UV-Vis spectra. Validate computational models by comparing calculated vs. experimental NMR chemical shifts .

Q. Q5. What strategies resolve contradictions between experimental and theoretical spectral data for iodinated imidazoles?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility.

  • NMR : Use explicit solvent models (e.g., PCM in Gaussian) for DFT-based NMR predictions.
  • XRD vs. DFT : Compare experimental bond lengths (e.g., C-I) with optimized geometries. Adjust basis sets (e.g., LanL2DZ for iodine) for accuracy .

Q. Q6. How do steric effects from the sec-butyl group influence regioselectivity in further functionalization reactions?

Methodological Answer: The bulky sec-butyl group at N1 directs electrophilic substitution to the C4 position rather than C5. This is confirmed by monitoring reactions (e.g., nitration or Suzuki coupling) via LC-MS. Steric hindrance also slows reaction kinetics, requiring elevated temperatures (e.g., 100°C for cross-couplings) .

Q. Q7. What are the key considerations for designing biological activity assays involving this compound?

Methodological Answer:

  • Solubility : Use DMSO or ethanol carriers (<1% v/v) to avoid cytotoxicity.
  • Stability : Monitor compound integrity in aqueous buffers (pH 7.4, 37°C) via HPLC.
  • Target selectivity : Screen against related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .

Q. Q8. How can researchers address discrepancies in melting point data across different synthetic batches?

Methodological Answer: Variations may stem from impurities or polymorphism.

  • Purification : Re-crystallize using a standardized solvent system.
  • DSC/TGA : Perform thermal analysis to identify polymorphic forms or decomposition events.
  • Elemental Analysis : Confirm purity (>95%) to rule out impurity-driven melting point depression .

Q. Q9. What safety protocols are essential when handling iodinated imidazoles in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment.
  • Emergency Procedures : Neutralize spills with sodium thiosulfate to reduce iodine toxicity .

Q. Q10. How can mechanistic studies differentiate between radical vs. polar pathways in iodine-mediated reactions of this compound?

Methodological Answer:

  • Radical Traps : Add TEMPO or BHT; inhibition of product formation suggests a radical mechanism.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • EPR Spectroscopy : Detect radical intermediates directly .

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